4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 869943-63-5
VCID: VC8144545
InChI: InChI=1S/C13H22N2/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3
SMILES: CCC(C)NCC1=CC=C(C=C1)N(C)C
Molecular Formula: C13H22N2
Molecular Weight: 206.33 g/mol

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline

CAS No.: 869943-63-5

Cat. No.: VC8144545

Molecular Formula: C13H22N2

Molecular Weight: 206.33 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline - 869943-63-5

Specification

CAS No. 869943-63-5
Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
IUPAC Name 4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline
Standard InChI InChI=1S/C13H22N2/c1-5-11(2)14-10-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3
Standard InChI Key LFZQUASVCQIKLJ-UHFFFAOYSA-N
SMILES CCC(C)NCC1=CC=C(C=C1)N(C)C
Canonical SMILES CCC(C)NCC1=CC=C(C=C1)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-[(butan-2-ylamino)methyl]-N,N-dimethylaniline, reflects its branched alkyl chain and aromatic amine groups. Key structural attributes include:

  • A dimethylaniline moiety (para-substituted aromatic ring with two methyl groups on the nitrogen).

  • A butan-2-ylaminomethyl group at the fourth position of the benzene ring, introducing steric bulk and potential hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13H23ClN2\text{C}_{13}\text{H}_{23}\text{ClN}_2PubChem
Molecular Weight242.79 g/molPubChem
Canonical SMILESCCC(C)NCC1=CC=C(C=C1)N(C)C.ClPubChem
InChI KeyQWFZSBWVTOTSFB-UHFFFAOYSA-NPubChem

The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in solution-phase reactions .

Synthesis and Industrial Production

Synthetic Routes

The free base is typically synthesized via a Mannich reaction, where N,N-dimethylaniline reacts with butan-2-ylamine in the presence of formaldehyde under acidic conditions . The hydrochloride salt forms by treating the free base with hydrochloric acid:

N,N-Dimethylaniline+Butan-2-ylamine+HCHOH+4-[(Butan-2-ylamino)methyl]-N,N-dimethylanilineHClHydrochloride Salt\text{N,N-Dimethylaniline} + \text{Butan-2-ylamine} + \text{HCHO} \xrightarrow{\text{H}^+} \text{4-[(Butan-2-ylamino)methyl]-N,N-dimethylaniline} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Considerations

Large-scale production employs continuous-flow reactors to optimize yield and purity. Automated systems monitor parameters like temperature (40–60°C) and pH to prevent side reactions such as over-alkylation .

Chemical Reactivity and Functional Transformations

The compound participates in three primary reaction types:

Oxidation

Oxidizing agents (e.g., KMnO4\text{KMnO}_4) convert the tertiary amine to N-oxide derivatives, altering electronic properties for applications in catalysis .

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the aminomethyl group to a primary amine, enabling downstream functionalization .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position of the dimethylaniline ring, though steric hindrance from the butan-2-yl group moderates reactivity .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

  • Dyes and Pigments: Its aromatic amine structure facilitates conjugation with chromophores.

  • Pharmaceutical Intermediates: Functionalization at the aminomethyl group enables access to drug candidates .

Materials Science

Incorporation into polymers or surfactants leverages its amphiphilic nature, enhancing material stability and solubility .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Amines

CompoundMolecular FormulaKey Differences
N,N-DimethylanilineC8H11N\text{C}_8\text{H}_{11}\text{N}Lacks the butan-2-ylaminomethyl group
4-(Aminomethyl)-N,N-diethylanilineC11H18N2\text{C}_{11}\text{H}_{18}\text{N}_2Ethyl groups instead of methyl

The butan-2-yl group in 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline confers superior lipophilicity compared to simpler analogs, influencing its partition coefficients and bioavailability .

Challenges and Future Directions

  • Stereochemical Control: The chiral center in the butan-2-yl group necessitates enantioselective synthesis for pharmaceutical applications.

  • Toxicity Profiling: Comprehensive in vitro and in vivo studies are needed to assess safety and biocompatibility.

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